molecular formula C9H12ClN B7964856 4-Chloro-3,5-dimethylbenzylamine

4-Chloro-3,5-dimethylbenzylamine

Cat. No.: B7964856
M. Wt: 169.65 g/mol
InChI Key: ULMASZBMUPFHKY-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylbenzylamine is a substituted benzylamine derivative featuring a chloro group at the para position and methyl groups at the 3 and 5 positions on the benzene ring. Benzylamine derivatives are critical intermediates in organic synthesis and pharmaceutical research due to their versatility in forming amines, amides, and heterocyclic compounds.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4H,5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMASZBMUPFHKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylbenzylamine typically involves the chlorination of 3,5-dimethylbenzylamine. One common method includes the reaction of 3,5-dimethylbenzylamine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to ensure selective chlorination.

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-3,5-dimethylbenzylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dimethylbenzylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form 4-chloro-3,5-dimethylbenzyl alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products:

    Oxidation: 4-Chloro-3,5-dimethylbenzyl nitroso or nitro compounds.

    Reduction: 4-Chloro-3,5-dimethylbenzyl alcohol.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3,5-dimethylbenzylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylbenzylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methyl groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Chloro-3,5-dimethylbenzylamine with three analogs based on substituents, functional groups, and applications:

Compound Name CAS No. Molecular Formula Molecular Weight Functional Groups Primary Applications/Use Cases
4-Chloro-3,5-dimethylbenzylamine Not available C₉H₁₂ClN 169.65 (calc.) Benzylamine (NH₂), Cl, CH₃ Pharmaceutical intermediates, organic synthesis (inferred)
4-Chloro-3,5-dimethylphenol (PCMX) 88-04-0 C₈H₉ClO 156.61 Phenol (OH), Cl, CH₃ Laboratory chemical, antimicrobial agent
4-Chloro-N-(3,5-dimethylphenyl)benzamide 127292-04-0 C₁₅H₁₄ClNO 259.73 Benzamide (CONH₂), Cl, CH₃ Pharmacological research, synthetic precursor
1-(4-Chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine 1185056-79-4 C₁₂H₁₅ClN₃ 236.72 Pyrazole ring, NH₂, Cl, CH₃ Drug discovery, heterocyclic chemistry

Key Observations :

  • Functional Groups : The presence of NH₂ in benzylamine and pyrazol-4-amine contrasts with the OH group in PCMX and the CONH₂ group in benzamide. These differences dictate reactivity and biological activity.
  • Lipophilicity : The benzamide derivative (XLogP3 = 4.1) is more lipophilic than PCMX (logP ≈ 2.8, inferred), suggesting varied pharmacokinetic behaviors.
  • Applications : PCMX is used as a lab chemical and antimicrobial agent , while benzamide and pyrazole derivatives are tailored for pharmacological research .

Physicochemical Properties

Property 4-Chloro-3,5-dimethylbenzylamine (calc.) 4-Chloro-3,5-dimethylphenol Benzamide Derivative
Melting Point Not available 114–116°C Not available
Boiling Point Not available 285°C Not available
Flash Point Not available 132°C Not available
Water Solubility Low (amine group) Slightly soluble Low (amide group)

Insights :

  • The NH₂ group in benzylamine may enhance water solubility compared to PCMX’s OH group, but methyl and chloro substituents likely reduce it.
  • PCMX’s higher boiling point and flash point reflect its stability under standard conditions .

Biological Activity

4-Chloro-3,5-dimethylbenzylamine is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

4-Chloro-3,5-dimethylbenzylamine is characterized by the following chemical structure:

  • Chemical Formula : C10H12ClN
  • Molecular Weight : 183.66 g/mol

The presence of the chloro and dimethyl groups on the benzylamine backbone influences its biological interactions and potency.

The biological activity of 4-Chloro-3,5-dimethylbenzylamine can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to interact with various enzymes, potentially inhibiting their activity. This inhibition can lead to altered cellular signaling pathways, affecting cell proliferation and apoptosis.
  • Antimicrobial Properties : Preliminary studies indicate that 4-Chloro-3,5-dimethylbenzylamine exhibits antimicrobial activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
  • Anticancer Activity : Research has indicated that this compound may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells by modulating key signaling pathways .

Antimicrobial Activity

A study investigated the antimicrobial properties of various benzylamine derivatives, including 4-Chloro-3,5-dimethylbenzylamine. The results demonstrated that this compound showed significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.

Anticancer Studies

In vitro studies have highlighted the cytotoxic effects of 4-Chloro-3,5-dimethylbenzylamine on cancer cell lines. The compound was observed to induce apoptosis through the activation of p53-dependent pathways. This suggests that it may serve as a lead compound for developing new anticancer therapies .

Case Study 1: Anticancer Activity

A recent study explored the effects of 4-Chloro-3,5-dimethylbenzylamine on human leukemia cells. The findings revealed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of cell cycle arrest and apoptosis via mitochondrial pathways.

Concentration (µM)Cell Viability (%)
0100
1075
2550
5030

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of 4-Chloro-3,5-dimethylbenzylamine against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating moderate antibacterial activity.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli>100

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